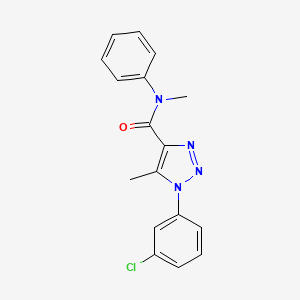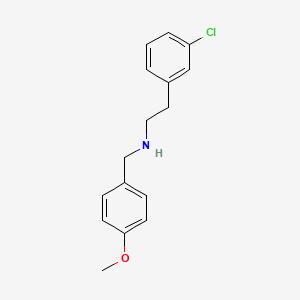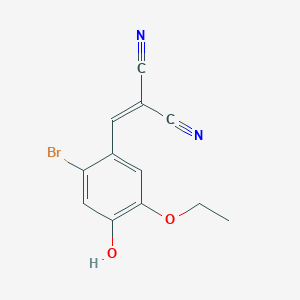
N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide
Descripción general
Descripción
The synthesis and investigation of halogenated aromatic compounds and amides are crucial in developing new materials, drugs, and understanding chemical interactions. Compounds like "N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide" represent a class of organic molecules with potential biological activity and chemical reactivity due to their structural features, including the bromo-aromatic ring and the amide functional group.
Synthesis Analysis
Synthesis of complex organic molecules typically involves multiple steps, including halogenation, amide bond formation, and functional group transformations. For compounds with similar complexity, a common approach includes the halogenated hydrocarbon amination reaction, which can produce target molecules with high specificity. This method often requires careful selection of reagents and conditions to achieve the desired product with high yield and purity (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods allow for detailed understanding of the compound's geometry, bonding, and conformations. For example, X-ray diffraction can reveal the crystal structure, showing how molecular arrangements contribute to the material's properties (Bai et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups and the molecular structure. Amides, for example, participate in various reactions, including hydrolysis, condensation, and nucleophilic substitution, which are essential for further chemical modifications or biological interactions. The bromo- and methoxy-substituted phenyl rings can undergo electrophilic aromatic substitution, facilitating the introduction of additional functional groups or linking molecules (Kulai & Mallet-Ladeira, 2016).
Physical Properties Analysis
The physical properties of organic compounds like melting point, solubility, and crystalline structure are critical for their application and study. These properties are determined by the compound's molecular structure and intermolecular forces. The presence of halogen atoms and aromatic systems can significantly affect these properties, influencing solubility in various solvents and melting points, which are crucial for the compound's handling and application (Bai et al., 2012).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards other chemical species, and stability under different conditions, are essential for understanding how these compounds can be used and how they behave in biological systems or chemical processes. The chemical properties are influenced by the functional groups present in the molecule and the overall molecular architecture. For instance, the amide linkage's resonance stability and the electron-withdrawing or donating effects of substituents on the aromatic rings play a significant role in determining the compound's reactivity and interactions with other molecules (Kulai & Mallet-Ladeira, 2016).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide, due to its complex structure, is a significant compound in the realm of chemical synthesis and structural analysis. It serves as a precursor or intermediate in the synthesis of various chemical entities. For instance, the halogenated hydrocarbon amination reaction has been applied to produce related compounds with potential antibacterial and antifungal properties. Such reactions emphasize the utility of N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide derivatives in developing new therapeutic agents (Baranovskyi et al., 2018).
Photodynamic Therapy Applications
The compound's derivatives have also found applications in photodynamic therapy (PDT), an emerging treatment modality for various cancers. A study on zinc phthalocyanine derivatives substituted with N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide showed promising results. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms in PDT (Pişkin et al., 2020).
Molecular Electronics
In the field of molecular electronics, derivatives of N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide are valuable for constructing molecular wires and other components essential for developing nanoscale electronic devices. The synthesis protocols and building blocks derived from similar compounds highlight the potential of N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide in advancing this cutting-edge technology area (Stuhr-Hansen et al., 2005).
Antimicrobial Properties
Explorations into the antimicrobial properties of N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide derivatives have shown efficacy against various bacterial and fungal strains. This underscores the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Xu et al., 2003).
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-3-9-16(15(18)11-12)19-17(20)10-6-13-4-7-14(21-2)8-5-13/h3-5,7-9,11H,6,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGORDVWPVVRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3-(4-methoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4624753.png)
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)
![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)

![3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624784.png)
![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4624805.png)

![ethyl 3-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4624820.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)
![{2-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4624832.png)